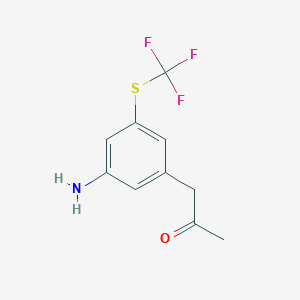

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 3-amino-5-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but differs in the position of the ketone group.

3-Amino-5-(trifluoromethylthio)benzaldehyde: This compound lacks the propan-2-one moiety and has an aldehyde group instead.

1-(3-Amino-5-(trifluoromethylthio)phenyl)ethanone: This compound has a shorter carbon chain compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including an amino group, a trifluoromethylthio group, and a ketone functional group. These characteristics contribute to its diverse biological activities, making it a candidate for therapeutic applications.

- Molecular Formula : C11H12F3NOS

- Molecular Weight : 249.25 g/mol

- Structural Features :

- Amino Group (-NH2) : Facilitates hydrogen bonding with biological molecules.

- Trifluoromethylthio Group (-SCF3) : Enhances lipophilicity and membrane permeability, potentially increasing the compound's bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The presence of the amino group allows for interactions with active sites of enzymes, while the trifluoromethylthio group may enhance binding affinity due to increased hydrophobic interactions. This dual functionality could modulate various metabolic pathways, making it a candidate for drug development targeting specific enzymes.

Receptor Binding

The structural characteristics of the compound suggest it may bind to specific receptors within biological systems. Preliminary studies have indicated that compounds with similar structural motifs can act as receptor antagonists or agonists, influencing cellular signaling pathways.

Case Studies

-

Anticonvulsant Activity :

A study explored a series of compounds with similar structures and found that those containing trifluoromethylthio groups exhibited significant anticonvulsant effects in animal models. The mechanism was attributed to inhibition of sodium and calcium currents, as well as antagonism of TRPV1 receptors . -

ADME-Tox Properties :

The compound's favorable absorption, distribution, metabolism, and excretion (ADME) properties were highlighted in pharmacokinetic studies, indicating potential for further preclinical development .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Amino-5-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, analogous ketones (e.g., 1-(3-(trifluoromethyl)phenyl)propan-2-one) are synthesized via hydrolysis of nitriles followed by acetylation . Optimizing the amino group introduction requires protecting group strategies (e.g., Boc or Fmoc) to prevent side reactions. Catalysts like BF₃·Et₂O (boron trifluoride diethyl etherate) can enhance cyclization efficiency, as seen in related trifluoromethyl-containing compounds .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify aromatic protons, trifluoromethylthio (-SCF₃), and ketone groups.

- X-ray Crystallography : Use SHELX suite (SHELXL/SHELXS) for single-crystal refinement, as demonstrated in structurally similar enones .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₀H₉F₃NOS requires exact mass calc. 248.0392).

Advanced Research Questions

Q. How does the trifluoromethylthio (-SCF₃) group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The -SCF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine, which polarizes the aromatic ring and alters nucleophilic/electrophilic substitution patterns. Comparative studies with non-fluorinated analogs (e.g., 3-chlorophenylpropanones) show reduced electron density at the para position, impacting coupling reactions . Computational tools (e.g., DFT calculations) can map electrostatic potential surfaces to quantify these effects.

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or catalyst loading. For example, highlights acetic anhydride as critical for acetylation efficiency. Systematic DOE (Design of Experiments) approaches, including varying solvents (DMF vs. THF) and monitoring via in-situ IR spectroscopy, can identify optimal conditions. Reproducibility requires strict moisture control due to the hygroscopic nature of intermediates .

Q. How can crystallographic data inform the design of bioactivity assays targeting enzyme inhibition?

- Methodological Answer : X-ray structures (e.g., orthorhombic Pbca space group with Z=8 ) reveal conformational flexibility of the propan-2-one moiety, which may influence binding to enzymes like monoamine oxidases. Docking studies (AutoDock Vina) using crystal coordinates predict binding affinities, while mutagenesis assays validate interactions (e.g., substituting -SCF₃ with -SCH₃ to assess hydrophobic vs. electronic contributions) .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer : Large-scale reactions risk racemization at the propan-2-one chiral center. Techniques include:

Properties

Molecular Formula |

C10H10F3NOS |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F3NOS/c1-6(15)2-7-3-8(14)5-9(4-7)16-10(11,12)13/h3-5H,2,14H2,1H3 |

InChI Key |

FBOLFERSBWKMFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.